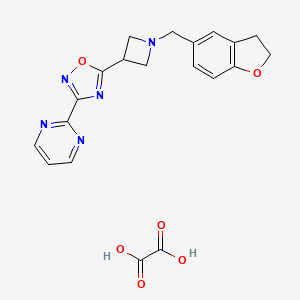![molecular formula C8H13N3O2 B2596827 {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249104-16-2](/img/structure/B2596827.png)
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also known as OMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been studied as a catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can inhibit the growth and proliferation of cancer cells. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases. Additionally, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. Additionally, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is stable under a wide range of conditions, making it easy to handle and store. However, there are also limitations to the use of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol in lab experiments. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have limited solubility in certain solvents, which may make it difficult to use in certain experiments. Additionally, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have limited selectivity for certain enzymes and proteins, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. One area of interest is the development of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol-based materials with unique properties, such as improved mechanical or electrical properties. Another area of interest is the development of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol and its potential applications in various fields.
Synthesis Methods
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can be synthesized using a variety of methods, including the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst, resulting in the formation of a triazole ring. The {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol molecule can be synthesized through the addition of a hydroxyl group to the triazole ring.
properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,8,12H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMSNFMPZKMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

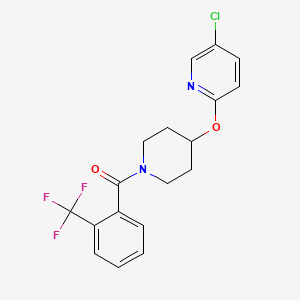
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
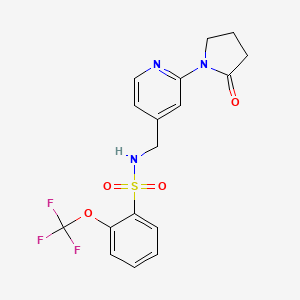
![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)
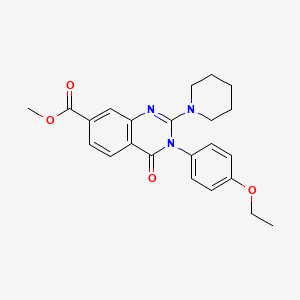
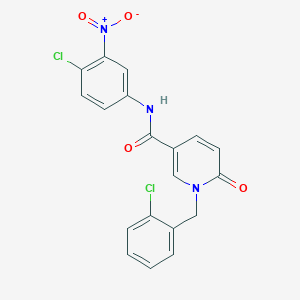
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

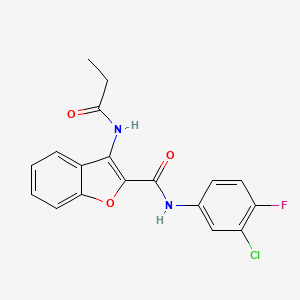
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)
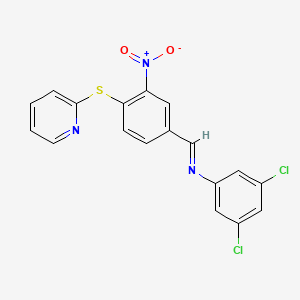
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)
